2-(2-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
2-(2-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that features a bromophenoxy group and a triazole ring
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Compounds with triazole rings are often studied for their antimicrobial properties.
Enzyme Inhibition: The compound could be investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: The compound might be explored as a potential drug candidate for various diseases.
Pharmacology: Studies could focus on its pharmacokinetics and pharmacodynamics.
Industry
Agriculture: The compound could be used in the development of pesticides or herbicides.
Materials Science: It might be used in the synthesis of new materials with unique properties.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Bromination: The starting material, phenol, is brominated to form 2-bromophenol.
Etherification: 2-bromophenol is then reacted with chloroacetic acid to form 2-(2-bromophenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(2-bromophenoxy)acetic acid with 1H-1,2,4-triazole to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and implementing continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenoxy group.
Reduction: Reduction reactions could target the triazole ring or the bromophenoxy group.
Substitution: The bromine atom in the bromophenoxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Nucleophiles such as amines or thiols could be used in substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a quinone derivative, while substitution could replace the bromine atom with another functional group.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide
- 2-(2-fluorophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide
- 2-(2-iodophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide
Uniqueness
2-(2-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger atom compared to chlorine or fluorine, which can affect the compound’s ability to interact with biological targets.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c11-7-3-1-2-4-8(7)17-5-9(16)14-10-12-6-13-15-10/h1-4,6H,5H2,(H2,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNGLSNJQXUDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NC=NN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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